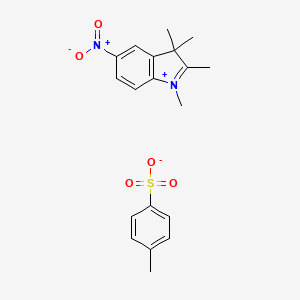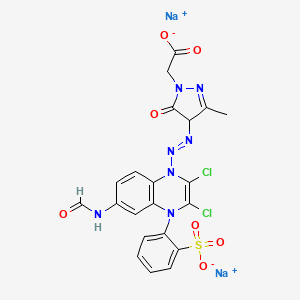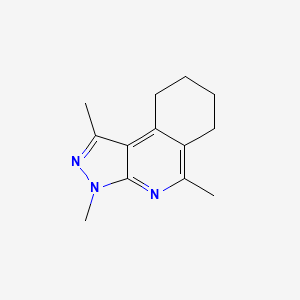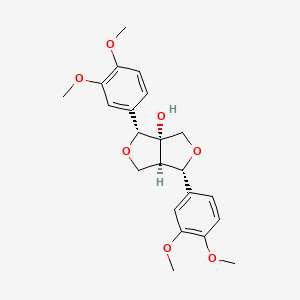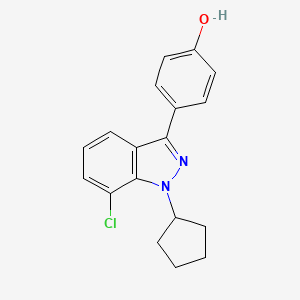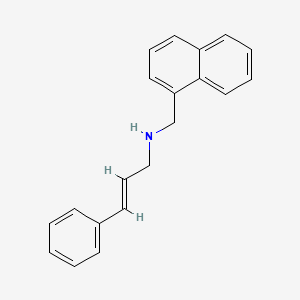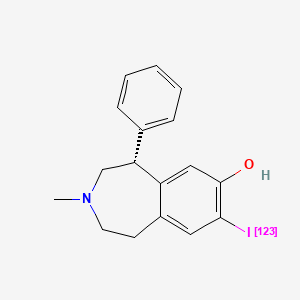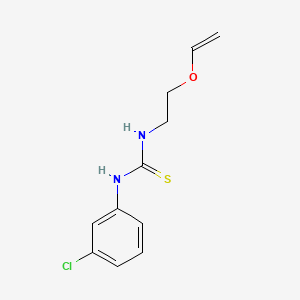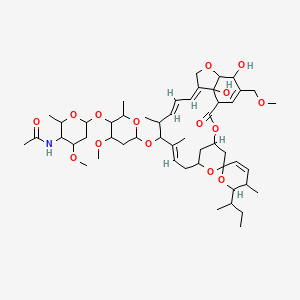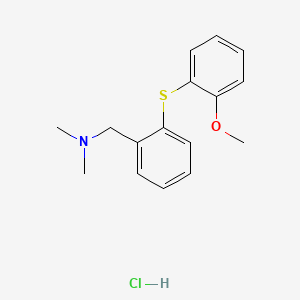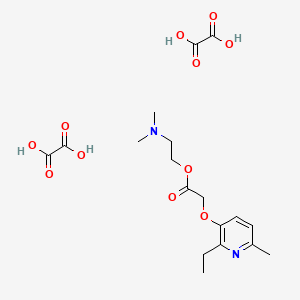
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of dimethylamine with ethylene oxide to form 2-(dimethylamino)ethanol. This intermediate is then reacted with 2-ethyl-6-methylpyridin-3-yl chloroacetate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, using reagents such as sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
作用机制
The mechanism by which 2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridinyl group can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(dimethylamino)ethyl methacrylate: Similar in structure but with a methacrylate group instead of the pyridinyl group.
2-(dimethylamino)ethanol: Lacks the ester and pyridinyl groups, making it less complex.
2-(diethylamino)ethanol: Similar but with ethyl groups instead of methyl groups on the amine.
Uniqueness
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the pyridinyl group, in particular, distinguishes it from other similar compounds and contributes to its versatility in scientific research and industrial applications.
属性
CAS 编号 |
132401-76-4 |
|---|---|
分子式 |
C18H26N2O11 |
分子量 |
446.4 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate;oxalic acid |
InChI |
InChI=1S/C14H22N2O3.2C2H2O4/c1-5-12-13(7-6-11(2)15-12)19-10-14(17)18-9-8-16(3)4;2*3-1(4)2(5)6/h6-7H,5,8-10H2,1-4H3;2*(H,3,4)(H,5,6) |
InChI 键 |
ZQAHDNFQQHHUAH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=N1)C)OCC(=O)OCCN(C)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



